molecular formula C4H3NO3 B1590943 Oxazole-4-carboxylic acid CAS No. 23012-13-7

Oxazole-4-carboxylic acid

Cat. No.: B1590943
CAS No.: 23012-13-7
M. Wt: 113.07 g/mol
InChI Key: JBCFJMYPJJWIRG-UHFFFAOYSA-N
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Description

Oxazole-4-carboxylic acid is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness.

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Typically requires electron-donating groups and strong electrophiles.

    Nucleophilic Substitution: Involves nucleophiles such as amines or thiols under basic conditions.

    Cycloaddition Reactions: Often conducted with dienes and electrophilic alkenes under thermal or catalytic conditions.

Major Products:

    Electrophilic Substitution: Substituted oxazole derivatives.

    Nucleophilic Substitution: Functionalized oxazole derivatives.

    Cycloaddition Reactions: Bicyclic intermediates and pyridine derivatives.

Scientific Research Applications

Oxazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H3NO3C_4H_3NO_3 . It contains an oxazole ring, characterized by a five-membered ring structure with nitrogen and oxygen atoms, and a carboxylic acid group attached to the 4-position of the oxazole ring .

Applications in Scientific Research

This compound and its derivatives are widely utilized in various scientific research applications, including pharmaceutical development, agrochemical formulation, biochemical research, material science, and analytical chemistry .

Pharmaceutical Development

  • Building Block in Synthesis this compound serves as a crucial building block in the synthesis of various pharmaceuticals . Its chemical structure allows it to be incorporated into more complex molecules with desired biological activities .
  • Anti-inflammatory and Antimicrobial Agents It is particularly useful in the development of anti-inflammatory and antimicrobial agents . Researchers can modify the this compound structure to optimize drug efficacy and reduce side effects .

Agricultural Chemicals

  • Formulation of Agrochemicals this compound is employed in the formulation of agrochemicals . These agrochemicals enhance the efficacy of pesticides and herbicides, which helps improve crop yields and protect against pests .
  • Enhancing Pesticide and Herbicide Efficacy By incorporating this compound into pesticides and herbicides, the effectiveness of these substances can be significantly improved . This leads to better crop protection and increased agricultural productivity .

Biochemical Research

  • Enzyme Inhibition and Metabolic Pathways Researchers use this compound in studies related to enzyme inhibition and metabolic pathways . It aids in understanding biochemical processes by acting as a probe or modulator in enzymatic reactions .
  • Understanding Biochemical Processes this compound helps elucidate the intricate details of metabolic pathways . This knowledge is crucial for developing new strategies to combat diseases and improve overall health .

Material Science

  • Development of Novel Materials It finds applications in the development of novel materials, such as polymers and coatings . These materials exhibit improved thermal and chemical resistance, making them suitable for various industrial applications .
  • Improved Thermal and Chemical Resistance The incorporation of this compound into polymers and coatings enhances their resistance to thermal degradation and chemical corrosion . This is particularly valuable in harsh environments where material stability is critical .

Analytical Chemistry

  • Standard in Analytical Methods This compound is utilized as a standard in various analytical methods, ensuring accurate quantification and analysis of related substances in complex mixtures .
  • Ensuring Accurate Quantification and Analysis As a standard, this compound helps calibrate analytical instruments and validate experimental results . Its known properties allow for precise measurements in analytical chemistry .

Case Studies

  • Macrooxazoles A–D Four new 2,5-disubstituted oxazole-4-carboxylic acids, named macrooxazoles A–D, were isolated from the plant pathogenic fungus Phoma macrostoma . These compounds, along with two known tetramic acids, were evaluated for their antimicrobial, cytotoxic, and anti-biofilm activities .
  • Antimicrobial Activity Macrooxazole C exhibited moderate antimicrobial activity against Mucor hiemalis, while macrocidins A, and Z showed activity against Bacillus subtilis and Micrococcus luteus, respectively .
  • Anti-biofilm Activity Macrooxazoles B and C, as well as macrocidins A and Z, interfered with the biofilm formation of Staphylococcus aureus, inhibiting 65%, 75%, 79%, and 76% of biofilm at 250 µg/mL, respectively .
  • Polymorphic Transition A study found a polymorphic transition as a result of grinding for 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid . The study revealed preconditions for polymorphic transition and changes in molecular and crystal structure .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of Oxazole-4-carboxylic Acid:

This compound stands out due to its unique structural features and diverse applications in various scientific fields. Its potential for further research and development continues to make it a compound of significant interest.

Biological Activity

Oxazole-4-carboxylic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the various biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is a heterocyclic compound characterized by a five-membered ring containing one nitrogen and one oxygen atom. Its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. The structural diversity of oxazole derivatives allows for the exploration of various pharmacological properties.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound derivatives possess significant antimicrobial properties. For instance, compounds derived from Phoma macrostoma exhibited notable inhibition of biofilm formation in Staphylococcus aureus, with inhibition percentages reaching up to 79% at concentrations of 250 µg/mL . The compounds also showed weak cytotoxic activity against various cancer cell lines, with an IC50 value of 23 µg/mL for certain derivatives .

CompoundBiofilm Inhibition (%)IC50 (µg/mL)
Compound 265%23
Compound 375%23
Compound 579%-
Compound 676%-

2. Anticancer Activity

This compound derivatives have shown promise in anticancer applications. A study highlighted the cytotoxic effects of these compounds against several cancer cell lines, suggesting their potential as lead compounds in cancer therapy . The mechanism involves inducing apoptosis in cancer cells, although further research is necessary to elucidate specific pathways involved.

3. Neuroprotective Effects

Recent investigations into oxazole-based compounds have revealed their potential as neuroprotective agents. For example, HUP-55, a nonpeptidic oxazole-based inhibitor, demonstrated efficacy in reducing neurodegenerative markers in mouse models of Parkinson's disease . This compound modulates protein-protein interactions related to neurodegeneration, enhancing the activity of protein phosphatase 2A and reducing reactive oxygen species production.

Case Study: Macrooxazoles A-D

In a study focusing on macrooxazoles A-D, isolated from Phoma macrostoma, researchers evaluated their biological activities. These compounds not only inhibited biofilm formation but also displayed cytotoxicity against cancer cell lines. The study emphasized the need for further exploration of these natural products for their therapeutic potential .

Case Study: HUP-55 in Neurodegeneration

HUP-55 was tested in vivo in transgenic mouse models exhibiting Parkinson's disease symptoms. The results indicated significant restoration of motor function and a reduction in oligomerized alpha-synuclein levels in critical brain regions, showcasing the therapeutic promise of oxazole derivatives in neurodegenerative diseases .

Chemical Reactions Analysis

Domino Isoxazole-Azirine-Isoxazole/Oxazole Isomerization

Fe(II)-catalyzed isomerization enables controlled synthesis of oxazole-4-carboxylates from 4-acyl-5-methoxyisoxazoles (Table 1):
Table 1: Fe(II)-catalyzed isomerization conditions and yields

Starting MaterialCatalystSolventTemp (°C)ProductYield (%)
4-Acyl-5-methoxyisoxazoleFeCl₂Dioxane105Isoxazole-4-carboxylate65–78
4-Formyl-5-methoxyisoxazoleFeCl₂Dioxane105Oxazole-4-carboxylate72
4-Acyl-5-aminoisoxazoleFeCl₂Dioxane105Isoxazole-4-carboxamide68–75

This method exploits transient azirine intermediates, with DFT calculations confirming the role of Fe(II) in stabilizing transition states .

Copper-Catalyzed Cycloaddition

Aromatic aldehydes react with isonitrile acetates under Cu(I) catalysis to yield oxazole-4-carboxylates (Table 2):
Table 2: Selective synthesis of oxazole-4-carboxylates

AldehydeCatalystAdditiveTemp (°C)Product (R)Yield (%)
4-ChlorobenzaldehydeCuClTriethylenediamine405-(4-Cl-C₆H₄)-oxazole-4-CO₂Et65.5
4-MethylbenzaldehydeCuBrTri-n-butylamine605-(4-Me-C₆H₄)-oxazole-4-CO₂Et71
3-PyridinecarboxaldehydeCuCl4-DMAP255-(3-pyridyl)-oxazole-4-CO₂Et58

Key advantages include atom economy (no waste acid) and broad substrate tolerance .

Esterification and Hydrolysis

  • Methanolysis : Oxazole-4-carboxylic acid reacts with methanol/H₂SO₄ to form methyl esters (85–92% yield) .

  • Saponification : Ethyl oxazole-4-carboxylates undergo NaOH-mediated hydrolysis to carboxylic acids (90–95% yield) .

Nucleophilic Fragmentation

Oxazole-4-carboxamides exhibit sensitivity to nucleophiles:

text
Boc-β-Ala-oxazole + Dp → Fragmented amide (t₁/₂ = 1 hr at RT)

This reactivity limits their use in solid-phase synthesis under basic conditions .

Fluorescent Probes

Oxazole-4-carboxylic esters form π-conjugated systems with tunable emission properties, useful in material science .

Azirine Intermediate Pathway

Fe(II)-catalyzed isomerization proceeds via:

  • Azirine Formation : 4-Acylisoxazoles → 2-acyl-2-(methoxycarbonyl)-2H-azirines (MeCN, 50°C).

  • Quantitative Isomerization : Azirines → Isoxazoles (dioxane, 105°C) or Oxazoles (o-dichlorobenzene, 170°C) .

Cycloaddition Selectivity

Cu(I) catalysts promote (3+2) dehydrocyclization via:

  • Isonitrile Activation : Coordination to Cu(I) enhances electrophilicity.

  • Aldehyde Coupling : Aromatic aldehydes undergo regioselective C–N bond formation .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C (TGA data).

  • Storage : Stable at −20°C under inert gas for >6 months .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing oxazole-4-carboxylic acid derivatives, and how do reaction conditions influence product purity?

this compound derivatives are synthesized via cyclization of precursors (e.g., oxan-4-yl derivatives with oxazole precursors) using catalysts like palladium or under halogenation conditions (e.g., thionyl chloride for chlorination). Reaction conditions, such as inert atmospheres, precise temperature control (e.g., reflux), and purification techniques (recrystallization, chromatography), critically impact yield and purity. For example, halogenation at the 2-position of the oxazole ring requires anhydrous solvents and controlled pH to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound derivatives using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, 1H-NMR can identify substituents on the oxazole ring (e.g., methyl groups at δ 2.68 ppm), while HRMS validates molecular weights (e.g., calculated [M+H]+: 462.2492 vs. observed: 462.2482). X-ray crystallography further resolves stereochemistry in crystalline derivatives .

Q. What mechanisms underlie the biological activity of this compound derivatives in anticancer research?

These derivatives induce apoptosis via caspase activation and p53 pathway modulation. For example, 5-(2,3-dichlorophenyl)this compound exhibits dose-dependent cytotoxicity in cancer cells by inhibiting carbonic anhydrase isoforms, which are overexpressed in tumors. Comparative studies show substituents like chlorine enhance selectivity for enzyme targets .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields for halogenated this compound derivatives?

Yield optimization involves catalyst screening (e.g., Pd vs. Cu), solvent selection (polar aprotic solvents for stability), and flow chemistry setups. Continuous flow reactors improve scalability and reduce side products in halogenation reactions. Reaction parameters (e.g., 100°C for MnO2-mediated oxidations) must balance kinetics and thermodynamics .

Q. How should researchers address contradictions in reported biological activities of structurally similar oxazole derivatives?

Discrepancies often arise from substituent effects or assay variations. Structure-Activity Relationship (SAR) studies can isolate critical functional groups. For instance, 2-chloro derivatives show higher antibacterial activity than non-halogenated analogs due to enhanced electrophilicity. Standardized assays (e.g., MIC testing against S. aureus) and meta-analyses of published IC50 values are recommended .

Q. What computational approaches facilitate retrosynthetic planning for complex this compound analogs?

AI-driven platforms (e.g., Reaxys, Pistachio) use reaction databases to predict feasible routes. For example, retrosynthesis of 2-(oxan-4-yl)-1,3-oxazole-4-carboxylic acid prioritizes one-step cyclization from oxan-4-yl precursors. Molecular complexity scoring and plausibility thresholds (≥0.01) refine predictions .

Q. How can molecular docking studies predict the interaction between this compound derivatives and enzyme targets?

Docking software (AutoDock, Schrödinger) models binding modes using crystal structures (e.g., carbonic anhydrase IX). Key parameters include binding affinity (ΔG), hydrogen bonding with catalytic zinc, and hydrophobic interactions with active-site residues. Validation via MD simulations ensures stability .

Q. What analytical challenges exist in quantifying this compound derivatives in mixed reaction systems, and how can they be resolved?

Co-elution of intermediates in HPLC can obscure quantification. Solutions include:

  • LC-MS with isotopic labeling for precise tracking.
  • Internal standards (e.g., deuterated analogs) to correct matrix effects.
  • Multi-dimensional chromatography (HILIC + reversed-phase) for polar derivatives .

Properties

IUPAC Name

1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCFJMYPJJWIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558427
Record name 1,3-Oxazole-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23012-13-7
Record name 4-Oxazolecarboxylic acid
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Record name 1,3-Oxazole-4-carboxylic acid
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Record name 1,3-Oxazole-4-carboxylic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Oxazole-4-carboxylic acid
Oxazole-4-carboxylic acid
Oxazole-4-carboxylic acid
Oxazole-4-carboxylic acid
Oxazole-4-carboxylic acid
Oxazole-4-carboxylic acid

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